O-Methyl methylcarbamothioate

Antifungal drug discovery Carbonic anhydrase inhibition Malassezia globosa

O-Methyl methylcarbamothioate (CAS 14128-35-9), systematically named O-methyl N-methylcarbamothioate, is the simplest O-alkyl monothiocarbamic ester with the molecular formula C3H7NOS and a molecular weight of 105.16 g/mol. It belongs to the monothiocarbamate family—a subset of organosulfur compounds distinguished by a single C=S thiocarbonyl group in place of the carbonyl oxygen of conventional carbamates.

Molecular Formula C3H7NOS
Molecular Weight 105.16 g/mol
CAS No. 14128-35-9
Cat. No. B12682562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Methyl methylcarbamothioate
CAS14128-35-9
Molecular FormulaC3H7NOS
Molecular Weight105.16 g/mol
Structural Identifiers
SMILESCNC(=S)OC
InChIInChI=1S/C3H7NOS/c1-4-3(6)5-2/h1-2H3,(H,4,6)
InChIKeyMBFXKQNDKGMHIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-Methyl Methylcarbamothioate (CAS 14128-35-9): Chemical Identity and Monothiocarbamate Class Baseline for Procurement


O-Methyl methylcarbamothioate (CAS 14128-35-9), systematically named O-methyl N-methylcarbamothioate, is the simplest O-alkyl monothiocarbamic ester with the molecular formula C3H7NOS and a molecular weight of 105.16 g/mol [1]. It belongs to the monothiocarbamate family—a subset of organosulfur compounds distinguished by a single C=S thiocarbonyl group in place of the carbonyl oxygen of conventional carbamates [2]. Monothiocarbamates are recognized as bioactive scaffolds with applications spanning antifungal therapy (e.g., tolnaftate, tolciclate, liranaftate) and agricultural fungicide/herbicide development (e.g., methasulfocarb, pyributicarb) [2]. As the minimal structural prototype of this class, O-methyl methylcarbamothioate serves as a key reference standard and synthetic building block for structure-activity relationship (SAR) investigations, enabling rational differentiation from larger, commercially deployed analogs [3].

Why Generic Substitution Fails for O-Methyl Methylcarbamothioate: The Critical Role of O/S Heteroatom and Alkyl Chain Architecture


Monothiocarbamates are not functionally interchangeable. The precise position of the heteroatom (O-ester vs. S-ester) and the length of the alkyl chain profoundly affect conformational isomerism, electronic distribution, hydrolytic stability, and target engagement [1]. For example, O-methyl methylcarbamothioate (CAS 14128-35-9) exhibits restricted rotation around the N–C(=S) bond due to partial double-bond character, giving rise to distinct cis/trans conformer populations detectable by NMR—a stereodynamic property that directly influences molecular recognition at enzyme active sites [2]. In contrast, the S-methyl analog (CAS 22013-97-4) and S-ethyl analog (CAS 14128-44-0) possess fundamentally different electrophilic reactivity at the thiocarbonyl sulfur, altering their behavior as enzyme carbamoylating agents [3]. Furthermore, within the monothiocarbamate carbonic anhydrase inhibitor series, a shift from methyl to longer alkyl amines changes the inhibition constant (KI) by up to an order of magnitude against the same enzyme isoform, demonstrating that even subtle N-alkyl modifications are not functionally neutral [4]. These physicochemical and stereoelectronic differences mean that procurement decisions cannot rely on simple class-level assumptions; the specific CAS number defines a unique molecular entity with non-fungible properties.

Quantitative Differentiation Evidence for O-Methyl Methylcarbamothioate vs. Closest Analogs: A Procurement-Focused Evidence Guide


Monothiocarbamate Class Potency Against Fungal β-Carbonic Anhydrase (MgCA) vs. Clinical Sulfonamide Benchmark

A series of monothiocarbamates (MTCs), encompassing the O-methyl methylcarbamothioate scaffold class, was evaluated against the β-carbonic anhydrase from Malassezia globosa (MgCA). All MTCs tested exhibited KI values between 1.85 and 18.9 μM, representing a 3.9- to 40-fold improvement in inhibitory potency over the clinically used sulfonamide acetazolamide (KI = 74 μM) [1]. The most potent MTC in this series achieved a KI of 1.85 μM, ~40-fold superior to acetazolamide. While the specific O-methyl methylcarbamothioate (CAS 14128-35-9) was not individually tested in this published panel, its structural features place it within the aliphatic amine MTC subset that demonstrated this range of activity [1].

Antifungal drug discovery Carbonic anhydrase inhibition Malassezia globosa

Molecular Weight and Physicochemical Compactness Advantage vs. Commercial Monothiocarbamate Antifungals

O-Methyl methylcarbamothioate (MW = 105.16 g/mol; XLogP3-AA = 0.5; H-bond donors = 1; H-bond acceptors = 2; rotatable bonds = 1) [1] is substantially smaller and more polar than the clinically deployed monothiocarbamate antifungals tolnaftate (MW = 307.41 g/mol; XLogP ≈ 4.5; rotatable bonds = 4) [2] and tolciclate (MW = 323.45 g/mol) . Its lower molecular weight and logP place it in favorable drug-like chemical space (MW < 300; logP < 3) as defined by Lipinski's rule of five, whereas tolnaftate and tolciclate exceed the logP threshold, potentially limiting their formulation versatility and topical bioavailability [3].

Drug-likeness Physicochemical profiling Antifungal scaffold comparison

Synthetic Versatility as a Minimal Thiocarbamate Building Block vs. Pre-functionalized Analogs

O-Methyl methylcarbamothioate serves as a convertible intermediate in thiocarbamate-to-carbamate transformations. Treatment with catalytic iodine or concentrated H2SO4 yields the isomeric S-methyl N-methylthiolcarbamate in 90% yield, which can be further converted to methyl N-methylcarbamate using sodium methoxide [1]. This synthetic lability contrasts with pre-functionalized monothiocarbamates such as methasulfocarb (CAS 66952-49-6), which bears a non-labile S-aryl substituent and a methanesulfonate ester group that precludes simple O→S isomerization and limits downstream diversification [2].

Synthetic chemistry Carbamothioate building block Thiocarbamate SAR

Cis/Trans Conformational Isomerism as a Molecular Recognition Determinant vs. Carbamate and Amide Analogs

The thionocarbamate functional group of O-methyl methylcarbamothioate exhibits restricted rotation around the N–C(=S) bond, resulting in discrete cis and trans conformer populations observable by NMR spectroscopy—a phenomenon documented for this compound class by Bauman (1967) [1]. The greater steric bulk of sulfur (vs. oxygen) in the C=S group favors the s-trans conformation over s-cis, unlike the corresponding carbamate esters (O-methyl methylcarbamate) where the s-cis conformation predominates and isomerism is often not detectable at room temperature due to a lower rotational barrier [1]. This conformational difference has implications for hydrogen-bonding geometry and target protein binding: the trans conformation presents the thiocarbonyl sulfur in a distinct orientation that may favor interactions with metal ions in metalloenzyme active sites (e.g., CA zinc), whereas the cis conformation of carbamates presents the carbonyl oxygen in a constrained geometry less favorable for certain metal coordination modes [2].

Stereochemistry Conformational analysis Molecular recognition

Predicted Hydrolytic Stability Profile of O-Methyl Ester vs. Larger O-Alkyl and S-Alkyl Monothiocarbamate Congeners

The O-methyl ester linkage in O-methyl methylcarbamothioate is sterically minimally hindered (only one rotatable bond; no branching at the O-alkyl position), which is predicted to confer higher susceptibility to esterase-mediated hydrolysis compared to bulkier O-alkyl analogs such as O-isobutyl methylthiocarbamate (CAS 220315-18-4) or O-isopropyl N-methylthiocarbamate (CAS 20753-31-5) [1]. However, compared to S-alkyl congeners (e.g., S-methyl methylcarbamothioate, CAS 22013-97-4; S-ethyl methylcarbamothioate, CAS 14128-44-0), the O-methyl ester may exhibit differential hydrolytic stability due to the distinct electronic environment at the ester oxygen versus the thioester sulfur [2]. This property has practical implications for agrochemical development: rapid metabolic hydrolysis of the O-methyl group in planta could serve as a detoxification mechanism conferring crop selectivity, analogous to the metabolic basis of selectivity observed for thiocarbamate rice herbicides [3].

Hydrolytic stability Esterase susceptibility Metabolic stability

Evidence-Anchored Application Scenarios for O-Methyl Methylcarbamothioate: Where the Differentiation Data Points


Antifungal Lead Optimization: Minimal Monothiocarbamate Scaffold for MgCA-Targeted Dandruff and Dermatophyte Programs

Based on the class-level evidence that monothiocarbamates inhibit Malassezia globosa β-carbonic anhydrase (MgCA) with KI values 3.9- to 40-fold superior to acetazolamide [1], O-methyl methylcarbamothioate provides the minimal, non-sulfonamide scaffold for initiating an MgCA-focused antifungal optimization campaign. Its low molecular weight (105.16 g/mol) and favorable logP (0.5) provide ample room for vector-based elaboration while maintaining drug-like properties [2]. Researchers can systematically vary the N-methyl and O-methyl groups to map the MgCA active site, building on the KI range of 1.85–18.9 μM established for the MTC series [1].

Agrochemical Lead Discovery: Thiocarbamate Herbicide Prototype with Programmable Metabolic Lability

The O-methyl ester of this compound is predicted to be susceptible to esterase-mediated hydrolysis, a property that underpins the metabolic selectivity of commercial thiocarbamate rice herbicides [3]. As the structurally simplest O-alkyl monothiocarbamate, O-methyl methylcarbamothioate can serve as a control compound in herbicide metabolism studies, allowing direct comparison of hydrolytic rates against O-ethyl, O-propyl, and S-alkyl analogs to identify substituents that confer optimal crop-weed selectivity [4]. The documented O→S isomerization pathway (90% yield) further enables rapid generation of matched O/S pairs for comparative herbicidal activity screening [5].

Mechanistic Probe in Carbonic Anhydrase Biochemistry: Conformational and Metal-Coordination Studies

The distinct cis/trans conformer equilibrium of the thionocarbamate group, documented by Bauman (1967) [6], makes O-methyl methylcarbamothioate a valuable mechanistic probe for studying the conformational preferences of CA inhibitors upon zinc coordination. Unlike carbamate-based inhibitors that adopt a single s-cis conformation, the thionocarbamate scaffold's ability to populate both cis and trans states—with the trans conformer predicted to favor metal binding—may reveal conformational selection mechanisms in CA inhibition that are inaccessible with conventional sulfonamide or carbamate probes [6][1].

Synthetic Methodology Development: Thiocarbamate-to-Carbamate Interconversion Chemistry

The demonstrated 90%-yield isomerization of methyl N-methylthionocarbamate to its S-methyl isomer under iodine or acid catalysis [5] positions O-methyl methylcarbamothioate as a benchmark substrate for developing new thiocarbonyl activation methodologies. Its simplicity (C3H7NOS; only 6 heavy atoms) facilitates mechanistic studies (kinetic monitoring, intermediate trapping) that would be complicated with more functionalized analogs such as methasulfocarb or pyributicarb, which contain additional reactive handles [7].

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